Ring‑Strain Energy Reduction by the gem‑Dimethyl Effect – >8 kcal mol⁻¹ Stabilisation vs. Unsubstituted Cyclobutane
The gem‑dimethyl substitution in 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride substantially lowers ring‑strain energy compared with unsubstituted cyclobutanesulfonyl chloride. High‑level computational studies on the parent hydrocarbons demonstrate that 1,1‑dimethylcyclobutane is >8 kcal mol⁻¹ less strained than cyclobutane, a thermodynamic consequence of the Thorpe–Ingold effect that directly applies to the corresponding sulfonyl chloride derivatives [1]. This reduced strain translates into slower, more controllable ring‑opening reactions and a lower propensity for unwanted rearrangement when the sulfonyl chloride is employed as an electrophilic building block [2].
| Evidence Dimension | Ring-strain energy (ΔH_strain) |
|---|---|
| Target Compound Data | 1,1-Dimethylcyclobutane (parent hydrocarbon): >8 kcal mol⁻¹ less strained than cyclobutane (computational, CBS‑QB3) [1] |
| Comparator Or Baseline | Cyclobutane (unsubstituted) – reference |
| Quantified Difference | >8 kcal mol⁻¹ stabilisation |
| Conditions | CBS‑QB3 and G3(MP2) composite methods; gas‑phase 298 K |
Why This Matters
Procurement decisions for strained‑ring building blocks hinge on ring‑strain magnitude; the >8 kcal mol⁻¹ stabilisation makes 2,2‑dimethylcyclobutane‑1‑sulfonyl chloride a significantly more robust intermediate than unsubstituted cyclobutanesulfonyl chloride, reducing decomposition during storage and handling.
- [1] Bachrach, S. M. The gem‑Dimethyl Effect Revisited. J. Org. Chem. 2008, 73, 2466–2468. View Source
- [2] Hancock, E. N.; et al. Recent advances in the synthesis of gem‑dimethylcyclobutane natural products. Nat. Prod. Rep. 2019, 36, 1383–1402. View Source
